Murrayamine O
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Overview
Description
Murrayamine O is a novel pentacyclic alkaloid isolated from the root barks of the plant genus Murraya, which belongs to the citrus family Rutaceae . This compound is part of the larger family of carbazole alkaloids, which are known for their diverse biological activities, including antiplatelet aggregation .
Preparation Methods
The enantiospecific total synthesis of Murrayamine O has been accomplished through highly diastereoselective, Lewis acid-catalyzed coupling reactions of commercially available monoterpenes with a carbazole derivative . The synthesis involves a six-step longest linear sequence starting from commercially available aniline derivative and verbenol . The process is designed to be protecting-group free and achieves high atom economy .
Chemical Reactions Analysis
Murrayamine O undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Murrayamine O involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit platelet aggregation by interfering with the signaling pathways that regulate platelet activation . This involves the modulation of various enzymes and receptors, ultimately leading to reduced platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Murrayamine O is unique among carbazole alkaloids due to its pentacyclic structure and specific biological activities. Similar compounds include:
Murrayamine P: Another pentacyclic alkaloid isolated from the same plant genus, with similar biological activities.
Murrayazoline: A related natural product with a different skeletal structure but similar biological properties.
Cyclomahanimbine: Another carbazole alkaloid with distinct structural features and biological activities.
These compounds share some similarities in their chemical structures and biological activities but differ in their specific molecular targets and mechanisms of action .
Properties
Molecular Formula |
C23H27NO2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(16R,19S,21R)-12,15,15,19-tetramethyl-14-oxa-3-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11-hexaen-19-ol |
InChI |
InChI=1S/C23H27NO2/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25)10-9-17(16)22(2,3)26-21(13)19/h5-8,11,16-17,24-25H,9-10,12H2,1-4H3/t16-,17-,23+/m1/s1 |
InChI Key |
XGSIRVCZJNNOBQ-QZMQVMSPSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C1OC([C@H]4[C@H]3C[C@@](CC4)(C)O)(C)C)NC5=CC=CC=C52 |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C4C3CC(CC4)(C)O)(C)C)NC5=CC=CC=C52 |
Origin of Product |
United States |
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